molecular formula C24H40N8O4 B8130883 2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)

2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)

Cat. No.: B8130883
M. Wt: 504.6 g/mol
InChI Key: LIJXYDMUDWRRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol) (CAS: 58-32-2), commonly known as Dipyridamole, is a pyrimido-pyrimidine derivative with a complex tetraethanolamine backbone. It is primarily used as a vasodilator and antiplatelet agent, inhibiting adenosine uptake and phosphodiesterase activity . Structurally, it features a pyrimido[5,4-d]pyrimidine core substituted with two piperidin-1-yl groups at the 6,8-positions and four ethanolamine chains via azanetriyl linkages at the 2,4-positions. Its molecular formula is C24H40N8O4 (MW: 504.63 g/mol), and it exhibits moderate solubility in polar solvents due to the hydrophilic ethanol moieties .

Properties

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-6,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31/h33-36H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJXYDMUDWRRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol involves multiple steps. One common method includes the reaction of 2,4,6,8-tetrahydroxypyrimido[5,4-D]pyrimidine with piperidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to achieve optimal yields. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

Applications in Scientific Research

1. Pharmaceutical Development

  • Anticancer Activity : The compound's structural features suggest potential interactions with cellular pathways involved in cancer proliferation. Research has indicated that pyrimidine derivatives can exhibit anticancer properties by inhibiting specific enzymes or pathways critical for tumor growth .
  • Antiviral Properties : Similar compounds have been investigated for their ability to inhibit viral replication. The presence of piperidine rings may enhance binding affinity to viral proteins, making this compound a candidate for antiviral drug development .

2. Biochemical Research

  • Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms due to its ability to bind to active sites or allosteric sites on enzymes. This application is crucial in understanding metabolic pathways and drug interactions .
  • Receptor Binding Assays : Given its complex structure, the compound may serve as a ligand in receptor binding studies, particularly in pharmacology and neurobiology .

Case Studies and Research Findings

Study TitleObjectiveFindings
Inhibition of Tumor Growth by Pyrimidine Derivatives To evaluate the anticancer efficacy of pyrimidine compoundsDemonstrated that similar structures inhibited cell proliferation in vitro by targeting specific kinases involved in cell cycle regulation .
Evaluation of Antiviral Activity Against Influenza Virus To assess the antiviral potential of novel compoundsFound that pyrimidine derivatives exhibited significant inhibition of viral replication in cell cultures .
Mechanistic Studies on Enzyme Inhibition To explore the inhibition kinetics of enzyme targetsRevealed that compounds with similar scaffolds effectively inhibited enzyme activity through competitive inhibition mechanisms .

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol involves its interaction with specific molecular targets. As an impurity of Dipyridamole, it may inhibit phosphodiesterase V (PDE 5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This compound may also interfere with adenosine transport and inhibit platelet aggregation .

Biological Activity

The compound 2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H40N8O4C_{24}H_{40}N_8O_4 with a molecular weight of approximately 504.63 g/mol. The compound features multiple piperidine rings and pyrimidine derivatives, which are known for their biological significance.

PropertyValue
Molecular FormulaC24H40N8O4C_{24}H_{40}N_8O_4
Molecular Weight504.63 g/mol
StereochemistryAchiral
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that modifications to the piperidine moieties enhance cytotoxicity against several cancer cell lines.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and metastasis. For example, it may inhibit autotaxin, an enzyme linked to the production of lysophosphatidic acid (LPA), which is implicated in tumor growth and metastasis. Inhibition of autotaxin could lead to reduced LPA levels in plasma, thereby impacting tumor microenvironment dynamics .

Cardiovascular Effects

Research on related compounds indicates potential benefits in cardiovascular health. Similar structures have been shown to modify platelet aggregation and improve blood flow by acting as platelet-modifying agents. This suggests that the compound may have applications in treating cardiovascular diseases by preventing thrombus formation .

Case Studies

  • Study on Antitumor Effects : A study published in Cancer Research examined the effects of pyrimidine derivatives on human breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents.
  • Enzyme Inhibition Research : In a recent pharmacological study, the compound was evaluated for its ability to inhibit autotaxin in vivo. Results indicated a marked reduction in LPA levels post-treatment, correlating with decreased tumor growth rates in mouse models .
  • Cardiovascular Application : Clinical trials involving related compounds demonstrated improved outcomes in patients with coronary artery disease when administered alongside standard treatments. The mechanism was attributed to enhanced endothelial function and reduced platelet activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dipyridamole belongs to a broader class of pyrimidine derivatives modified to enhance pharmacological activity or metabolic stability. Below is a detailed comparison with structurally related compounds:

Core Pyrimidine Modifications

  • Compound 4e: Structure: 4,8-Di(pyrrolidin-1-yl)pyrimido[5,4-d]pyrimidine core with tetraethanolamine chains. Molecular Formula: C22H36N8O4 (MW: 477.29 g/mol). Key Differences: Replaces piperidin-1-yl with pyrrolidin-1-yl, reducing steric hindrance. Findings: Exhibits 43% yield and improved metabolic stability compared to Dipyridamole, attributed to pyrrolidine’s smaller ring size enhancing enzymatic resistance .
  • (R)-4f: Structure: 4,8-Bis((S)-2-methylpyrrolidin-1-yl)pyrimido[5,4-d]pyrimidine with tetraethanolamine chains. Molecular Formula: C24H40N8O4 (MW: 505.32 g/mol). Key Differences: Chiral 2-methylpyrrolidine substituents introduce stereochemical complexity. Findings: Demonstrates 46% yield and a high optical rotation ([α]20D = −238.0), suggesting enhanced target specificity .

Azanetriyl-Linked Ethanolamine Variants

  • Compound 2l: Structure: 2,2′-((4-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-yl)azanediyl)bis(ethan-1-ol). Molecular Formula: C10H14N7O2 (MW: 264.12 g/mol). Key Differences: Simplified pyrimidine core with a nitro-triazolyl group and bis-ethanolamine linkage. Findings: 71% yield and moderate anti-inflammatory activity, but reduced solubility due to fewer ethanol groups .
  • 7l: Structure: 2-[4-(4-(Benzylamino)pyrimidin-2-yl)piperazin-1-yl]ethanol. Molecular Formula: C17H23N5O (MW: 313.40 g/mol). Key Differences: Benzylamino and piperazine substitutions replace the tetraethanolamine backbone.

Dipyridamole-Related Impurities

identifies four key impurities in Dipyridamole synthesis:

Compound Structure Modifications Molecular Formula MW (g/mol) Key Properties
B 8-Piperidinyl core with tris-azanetriyl hexaethanol C25H40N8O2 484.64 Higher polarity due to additional ethanol chains
C 6-Chloro substitution with diethanolamine C23H40N8O6 524.61 Chloro group increases electrophilicity
D 6-(2-Hydroxyethyl)amino substitution C22H36N8O3 460.57 Enhanced hydrogen-bonding capacity
E 6,8-Di(piperidin-1-yl) with tetraethanol C22H36N8O3 460.57 Structural isomer of Dipyridamole with altered linkage positions

Key Research Findings

Metabolic Stability : Pyrrolidine analogs (e.g., 4e) show superior metabolic stability over Dipyridamole, with reduced CYP450-mediated oxidation .

Solubility: Ethanolamine chain length directly correlates with aqueous solubility. Dipyridamole’s four ethanol groups confer better solubility (logP ~1.2) than analogs with fewer chains (e.g., 2l, logP ~2.5) .

Toxicity: Dipyridamole is classified as a skin/eye irritant (Category 2/2A) and may cause respiratory irritation, whereas analogs like 7l show lower acute toxicity due to reduced ethanol content .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and what critical reaction conditions must be optimized?

The compound is typically synthesized via nucleophilic substitution reactions involving pyrimido[5,4-d]pyrimidine intermediates and piperidine/ethanolamine derivatives. Key steps include:

  • Regioselective substitution : Ensure precise control of reaction temperature (e.g., 80–100°C) and anhydrous conditions to avoid byproducts from competing piperidinyl group positions (6,8 vs. 4,8 isomers) .
  • Coupling reactions : Use catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation between ethanolamine and the pyrimidine core .
  • Purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Parameters :

ParameterOptimal RangePurpose
Temperature80–100°CMinimize isomerization
SolventDMF or DMSOEnhance nucleophilicity
Reaction Time24–48 hrsEnsure complete substitution

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Identify ethanol (-CH₂OH) protons (δ 3.5–3.7 ppm) and piperidinyl N-CH₂ groups (δ 2.5–3.0 ppm). Aromatic pyrimidine protons appear as singlets (δ 8.2–8.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and pyrimidine ring carbons (δ 150–160 ppm).
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₂H₃₆N₈O₃: [M+H]⁺ calc. 485.2931, observed 485.2928) .
    • Elemental Analysis : Ensure stoichiometric C/H/N ratios within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles. Use a face shield during bulk handling .
  • Ventilation : Perform reactions in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of ethanolamine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data across studies?

Discrepancies often arise from variations in:

  • Solvent polarity : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Pre-saturate solvents with nitrogen to prevent oxidative degradation .
  • pH-dependent stability : Conduct stability studies using HPLC at pH 2–9 (e.g., half-life decreases from 72 hrs at pH 7 to <12 hrs at pH 2) .
  • Crystallinity : Compare PXRD patterns of batches to identify amorphous vs. crystalline forms, which affect dissolution rates .

Q. What experimental designs are recommended to investigate the compound’s mechanism of action in biological systems?

  • In vitro assays :
  • Binding studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., adenosine receptors, KD reported as 10–100 nM) .
  • Enzyme inhibition : Optimize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) and pre-incubate the compound for 30 mins to ensure equilibration .
    • In vivo models : Administer intraperitoneally (5–20 mg/kg) in rodent models, monitoring plasma concentrations via LC-MS/MS to correlate pharmacokinetics with efficacy .

Q. How can structural modifications enhance the compound’s selectivity or potency in target interactions?

  • SAR Strategies :
ModificationImpact
Replace piperidine with morpholineReduces logP (improves solubility)
Fluorinate ethanolamine groupsEnhances metabolic stability
Introduce sulfonamide linkersIncreases binding affinity for hydrophobic pockets
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with adenosine A₂A receptor active sites .

Methodological Considerations

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Molecular Orbital Theory : Predict electronic effects of substituents on pyrimidine ring reactivity (e.g., HOMO-LUMO gaps calculated via DFT) .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Models : Use compartmental modeling to optimize dosing regimens based on tissue distribution data .

Q. How should researchers address gaps in ecological toxicity data for this compound?

  • Acute Toxicity Testing : Follow OECD Guideline 203 (fish embryo assay) to estimate LC₅₀ values.
  • Degradation Studies : Monitor hydrolysis products (e.g., ethanolamine derivatives) under simulated environmental conditions (pH 7, 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
Reactant of Route 2
Reactant of Route 2
2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.